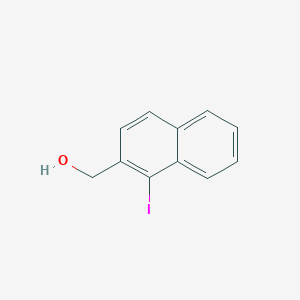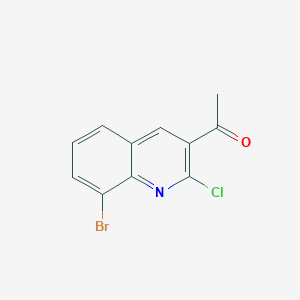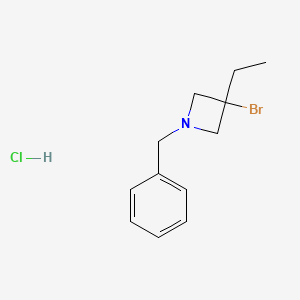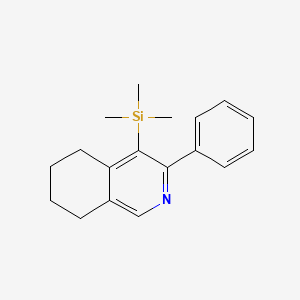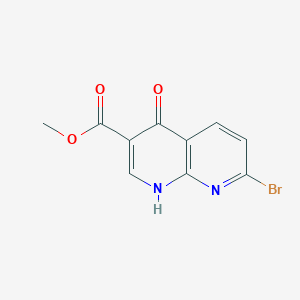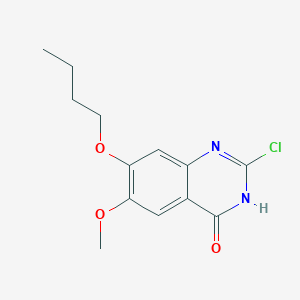
7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxybenzoic acid and butylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including esterification, chlorination, and cyclization, to form the quinazolinone core.
Final Product:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinazolinone derivatives are often studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methoxyquinazolin-4(1H)-one: Lacks the butoxy group at the 7th position.
7-Butoxy-2-chloroquinazolin-4(1H)-one: Lacks the methoxy group at the 6th position.
7-Butoxy-6-methoxyquinazolin-4(1H)-one: Lacks the chlorine atom at the 2nd position.
Uniqueness
7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one is unique due to the specific combination of substituents on the quinazolinone core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
62484-43-9 |
|---|---|
Fórmula molecular |
C13H15ClN2O3 |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
7-butoxy-2-chloro-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2O3/c1-3-4-5-19-11-7-9-8(6-10(11)18-2)12(17)16-13(14)15-9/h6-7H,3-5H2,1-2H3,(H,15,16,17) |
Clave InChI |
DXUKMQYXOJHNRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


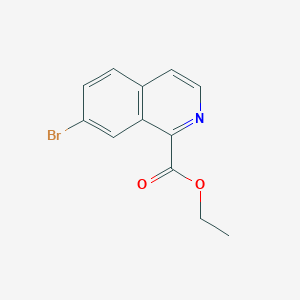

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)
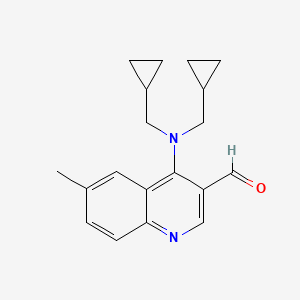

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
